molecular formula C18H20O5 B3936277 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid

4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid

Cat. No. B3936277
M. Wt: 316.3 g/mol
InChI Key: YXBUFRPPNDFQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid, also known as Meclofenoxate, is a nootropic drug that is used to enhance cognitive function. It is a derivative of dimethylaminoethanol (DMAE), which is a natural compound found in the brain. Meclofenoxate has been used for several decades, and it has been shown to improve memory, learning, and concentration in both humans and animals.

Mechanism of Action

The exact mechanism of action of 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide is not fully understood. It is believed to increase the synthesis and release of acetylcholine, a neurotransmitter that is essential for memory and learning. 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide may also increase blood flow to the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide has been shown to have several biochemical and physiological effects. It increases the synthesis and release of acetylcholine, which can improve memory and learning. 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide also increases blood flow to the brain, which can improve cognitive function. Additionally, it has been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide in lab experiments is that it has been extensively studied for its cognitive-enhancing properties. It has also been shown to be safe and well-tolerated in humans. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide. One area of research is the potential use of 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research is the development of new derivatives of 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide that may have even greater cognitive-enhancing properties. Additionally, more research is needed to fully understand the mechanism of action of 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide and how it can be used to improve cognitive function.

Scientific Research Applications

4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and concentration in both humans and animals. 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide has also been studied for its potential to treat Alzheimer's disease and other forms of dementia. Additionally, it has been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-13-4-9-16(17(12-13)21-2)23-11-3-10-22-15-7-5-14(6-8-15)18(19)20/h4-9,12H,3,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBUFRPPNDFQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6470377

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.